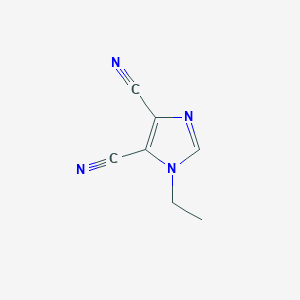

1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-11-5-10-6(3-8)7(11)4-9/h5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFSTXGDSLCINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-Ethyl-1H-imidazole-4,5-dicarbonitrile (C₇H₆N₄, MW: 146.15 g/mol , CAS: 133123-67-8) is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its imidazole core is a key feature in many biologically active molecules. The dinitrile functional groups suggest its utility as a precursor in the synthesis of various nitrogen-containing heterocycles and as a ligand in coordination chemistry. A thorough understanding of its spectroscopic properties is the foundation for its application and further development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines detailed, field-proven methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to predict its spectral characteristics, offering a robust framework for its empirical analysis.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄ | ChemScene[1] |

| Molecular Weight | 146.15 | ChemScene[1] |

| CAS Number | 133123-67-8 | ChemScene[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its molecular framework.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The ¹H NMR spectrum is expected to be relatively simple, revealing the electronic environment of the protons in the ethyl group and on the imidazole ring. The predicted chemical shifts are based on the analysis of analogous compounds such as 1-ethyl-1H-imidazole and other substituted imidazoles.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Imidazole C2-H | ~7.5 - 8.5 | Singlet | 1H | The proton at the C2 position of the imidazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitrile groups. |

| Ethyl CH₂ | ~4.0 - 4.5 | Quartet | 2H | The methylene protons of the ethyl group are adjacent to a nitrogen atom, which deshields them, and are split by the neighboring methyl protons. |

| Ethyl CH₃ | ~1.4 - 1.6 | Triplet | 3H | The methyl protons of the ethyl group are in a typical aliphatic region and are split by the adjacent methylene protons. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The presence of the nitrile groups will have a significant impact on the chemical shifts of the imidazole ring carbons.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Imidazole C2 | ~135 - 145 | The C2 carbon is situated between two nitrogen atoms, leading to a downfield shift. |

| Imidazole C4/C5 | ~115 - 125 | These carbons are attached to the electron-withdrawing nitrile groups, which will influence their chemical shift. Due to the asymmetry introduced by the ethyl group, they may have slightly different chemical shifts. |

| Imidazole C4-CN / C5-CN | ~110 - 120 | The carbon atoms of the nitrile groups typically resonate in this region. |

| Ethyl CH₂ | ~40 - 50 | The methylene carbon is directly attached to a nitrogen atom, resulting in a downfield shift compared to a standard alkane. |

| Ethyl CH₃ | ~15 - 20 | The methyl carbon will appear in the typical aliphatic region. |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to an NMR tube.

-

If not already present in the solvent, add a small amount of TMS as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus.

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 - 2250 | Strong, Sharp | C≡N stretching vibration of the dinitrile groups. This is a highly characteristic and diagnostic peak. |

| ~3100 - 3150 | Weak to Medium | C-H stretching of the imidazole ring. |

| ~2850 - 3000 | Medium | C-H stretching of the ethyl group. |

| ~1500 - 1600 | Medium | C=C and C=N stretching vibrations of the imidazole ring. |

| ~1400 - 1480 | Medium | C-H bending of the ethyl group. |

Experimental Protocol for IR Spectroscopy (ATR)

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (a few milligrams)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Scan:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the spectrum (e.g., baseline correction if necessary).

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 146.

-

Major Fragments: Fragmentation is likely to occur at the ethyl group. Expect to see a significant peak at m/z = 117, corresponding to the loss of an ethyl radical (•CH₂CH₃). The imidazole dinitrile cation would be a stable fragment.

Experimental Protocol for Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS instrument equipped with an appropriate column (e.g., a non-polar or medium-polarity column)

-

Helium gas (carrier gas)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

-

Use electron ionization (EI) at 70 eV.

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be separated on the GC column and then enter the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the fragmentation pattern with the expected structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring and nitrile groups constitute a chromophore that is expected to absorb in the UV region.

Predicted UV-Vis Spectrum

Based on related imidazole and nitrile compounds, this compound is expected to exhibit absorption maxima (λ_max) in the range of 250-300 nm. The exact position and intensity of the absorption will depend on the solvent used.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in the UV-Vis region.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample of known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range (e.g., 200-400 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging predictive analysis based on analogous structures and outlining detailed, best-practice experimental protocols, researchers are equipped with the necessary tools to confidently elucidate the structure and properties of this compound. The successful application of these spectroscopic techniques is fundamental to ensuring the quality, purity, and identity of this compound in research and development settings.

References

-

PubChem. 1-Ethyl-1H-imidazole. National Institutes of Health. [Link]

-

PubChem. 1-Methyl-1H-imidazole-4,5-dicarbonitrile. National Institutes of Health. [Link]

-

NIST. 1H-Imidazole, 1-ethyl-. NIST Chemistry WebBook. [Link]

Sources

Discovery and history of imidazole dicarbonitriles

Title: The Dicyanoimidazole Protocol: From Prebiotic Origins to Genomic Therapeutics Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Imidazole-4,5-dicarbonitrile (4,5-Dicyanoimidazole, DCI) represents a unique intersection of prebiotic chemistry and modern biotechnology. Originally identified as a derivative of hydrogen cyanide polymers—compounds believed to be the "seeds of life" on early Earth—DCI has evolved into a critical reagent in the pharmaceutical and genomic industries.

This guide provides a comprehensive technical analysis of DCI, moving beyond basic synthesis to explore the mechanistic causality of its formation and its superior functionality as a nucleophilic activator in solid-phase oligonucleotide synthesis. We analyze the shift from 1H-tetrazole to DCI, supported by physicochemical data, and provide a validated protocol for its synthesis from diaminomaleonitrile (DAMN).

Historical Genesis: The HCN Tetramer

The history of DCI is inextricably linked to the study of hydrogen cyanide (HCN) polymerization.

-

1873 (The "Black Polymer"): Early chemists observed that HCN spontaneously polymerized into a black solid. For decades, this "azulmic acid" was considered chemical waste.

-

1923-1950 (The DAMN Era): The tetramer of HCN was identified as diaminomaleonitrile (DAMN) . This electron-rich olefin proved to be the "missing link" in the synthesis of nitrogen heterocycles.

-

1950 (The Woodward Breakthrough): The specific synthesis of 4,5-dicyanoimidazole was first disclosed in U.S. Patent 2,534,331 by D.W.[1] Woodward (DuPont). Woodward demonstrated that DAMN could be cyclized using orthoesters to form the imidazole ring, preserving the nitrile groups at the 4 and 5 positions.

-

Modern Era: In the late 1990s, DCI displaced 1H-tetrazole as the preferred activator for phosphoramidite chemistry, enabling the high-throughput DNA synthesis required for the Human Genome Project and modern mRNA therapeutics.

Synthetic Architecture & Mechanism

The synthesis of DCI is a masterclass in cyclocondensation. The most robust route involves the reaction of DAMN with triethyl orthoformate (TEOF).

The Mechanism (Arrow-Pushing Perspective)

As scientists, we must understand why the ring closes. The reaction is driven by entropy and the thermodynamic stability of the aromatic imidazole system.

-

Nucleophilic Attack: The primary amine of DAMN attacks the electrophilic central carbon of TEOF.

-

Elimination: Ethanol is eliminated, forming an imidate intermediate.

-

Cyclization: The second amine group of DAMN (now in close proximity due to the cis-geometry of the alkene) attacks the imidate carbon.

-

Aromatization: A final elimination of ethanol drives the system to aromaticity, yielding 4,5-dicyanoimidazole.

Visualization: The DAMN DCI Pathway

Figure 1: Mechanistic pathway for the conversion of DAMN to DCI via orthoester cyclization.

Validated Experimental Protocol

Objective: Synthesis of high-purity 4,5-Dicyanoimidazole (DCI). Scale: 100 mmol.

Reagents:

-

Diaminomaleonitrile (DAMN): 10.8 g (100 mmol)

-

Triethyl Orthoformate (TEOF): 25 mL (150 mmol, 1.5 eq)

-

Solvent: Acetonitrile (dry) or 1,4-Dioxane

-

Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic amount, ~100 mg)

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with DAMN, TEOF, and the solvent. Add pTSA.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent) for 3-5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The disappearance of the dark DAMN spot indicates completion.

-

Workup: Cool the reaction mixture to room temperature. DCI often precipitates as off-white crystals.

-

Purification: If precipitation is incomplete, concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot water or ethanol/water mix.

-

Validation: Check melting point (173-175°C) and purity via HPLC.

Critical Scientist Note: Commercial DAMN is often dark brown due to oxidation. Recrystallization of the starting material (DAMN) from water prior to synthesis significantly improves the yield and color of the final DCI product.

Functional Utility: The Activator Revolution

In oligonucleotide synthesis, the "activator" catalyzes the coupling of the nucleoside phosphoramidite to the growing DNA chain.[2] For decades, 1H-Tetrazole was the standard. However, DCI has largely superseded it.

Comparative Analysis: DCI vs. Tetrazole

| Feature | 1H-Tetrazole | 4,5-Dicyanoimidazole (DCI) | Scientific Impact |

| Acidity (pKa) | 4.8 | 5.2 | DCI is less acidic, reducing the risk of depurination (acid-catalyzed damage to DNA bases) during synthesis. |

| Nucleophilicity | Moderate | High | The electron-withdrawing cyano groups make the imidazole nitrogen highly reactive, accelerating the P(III) activation step. |

| Solubility (CH₃CN) | ~0.5 M | > 1.0 M | Higher concentration allows for faster kinetics and lower reagent volume (green chemistry). |

| Safety | Explosive hazard | Stable Solid | DCI is non-explosive, simplifying shipping and storage logistics. |

The Activation Pathway

Figure 2: Role of DCI in activating phosphoramidites for DNA synthesis.

Applications in Drug Discovery

Beyond DNA synthesis, the 4,5-dicyanoimidazole scaffold acts as a versatile intermediate in medicinal chemistry:

-

Purine Synthesis: DCI can be fused with amidines to generate purine analogues (e.g., caffeine, theophylline derivatives).

-

Energetic Materials: The high nitrogen content makes DCI a precursor for energetic salts and metal-organic frameworks (MOFs).

-

Antiviral Agents: Substituted imidazole dicarbonitriles have shown activity against broad-spectrum viral targets by interfering with nucleotide replication.

References

-

Woodward, D.W. (1950).[1][3] Preparation of 4,5-dicyanoimidazole. U.S. Patent 2,534,331.[4][2][5]

-

Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.

-

Bredereck, H., & Schmötzer, G. (1956).[4] Über die Konstitution des tetrameren Cyanwasserstoffs (Diaminomaleinsäuredinitril). Justus Liebigs Annalen der Chemie, 600(1), 95-108. (Foundational work on DAMN structure).

- Johnson, D.M., & Rasmussen, P.G. (1999). Synthesis and characterization of new 4,5-dicyanoimidazole based electron acceptors. Macromolecules.

Sources

Theoretical and Computational Profiling of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile (EIDC)

[1]

Executive Summary

This compound (EIDC) represents a critical structural motif in the development of high-performance functional materials.[1] As a neutral precursor to 4,5-dicyanoimidazolide anions (DCI-) , it plays a pivotal role in the synthesis of ionic liquids (e.g., EMIM-DCI) and lithium salts (LiTDI) used in high-voltage lithium-ion battery electrolytes.[1]

This technical guide outlines the theoretical frameworks and computational protocols required to characterize EIDC. It moves beyond basic structural description to analyze electronic delocalization, non-linear optical (NLO) potential, and electrochemical stability windows (ESW) using Density Functional Theory (DFT).

Computational Methodology: The Validation Protocol

To ensure scientific integrity, the computational profiling of EIDC must follow a self-validating workflow. The choice of functionals and basis sets is dictated by the presence of the highly electron-withdrawing cyano groups, which induce significant charge polarization.

Recommended Level of Theory[2][3]

-

Geometry Optimization & Frequencies: DFT/B3LYP/6-311++G(d,p).

-

Causality: The diffuse functions (++) are mandatory to correctly model the lone pairs on the nitrile nitrogens and the imidazole N3. B3LYP provides a proven balance for organic heterocycles.

-

-

Electronic Excitations (TD-DFT): CAM-B3LYP or wB97XD.[1]

-

Solvation Models: IEF-PCM or SMD.

-

Solvents: Acetonitrile (for battery applications) and Water (for biological/environmental fate).

-

Computational Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational study, ensuring no dependency is missed.

Figure 1: Step-by-step computational workflow for validating the physicochemical properties of EIDC.

Structural & Geometric Analysis

The geometry of EIDC is governed by the planar imidazole core. However, the ethyl group at the N1 position introduces conformational flexibility that must be modeled.

Key Geometrical Parameters (Predicted)

Based on analogous dicyanoimidazole structures, the following parameters are critical for validation against X-ray diffraction data:

| Parameter | Atom Indices | Theoretical Value (Approx.) | Mechanistic Insight |

| Bond Length | C=N (Nitrile) | 1.15 - 1.16 Å | Short bond indicates strong triple bond character; slight elongation may occur due to conjugation with the ring.[1] |

| Bond Length | C4-C5 (Ring) | 1.37 - 1.39 Å | Double bond character is reduced by electron withdrawal from the two cyano groups.[1] |

| Bond Angle | N1-C-C (Ethyl) | 112° - 114° | Typical sp3 hybridization; deviation indicates steric strain from the H-atom at C2.[1] |

| Dihedral | Ethyl-Ring Plane | ~90° (Perpendicular) | The ethyl group often rotates out of plane to minimize steric clash with the C2 proton.[1] |

Electronic Structure & Reactivity

The reactivity of EIDC is defined by the "push-pull" effect: the imidazole ring acts as a weak electron donor, while the dicarbonitrile moiety acts as a strong electron sink.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the imidazole ring carbon-carbon double bonds and the N1 lone pair. This represents the site of initial oxidation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Heavily delocalized over the cyano groups (

). This low-lying LUMO makes EIDC a strong electrophile, explaining its utility as a precursor for anionic electrolytes (susceptible to reduction).

Global Reactivity Descriptors:

Using Koopmans' theorem (

-

Chemical Hardness (

): High. The molecule is relatively stable and resistant to charge transfer until extreme potentials are reached. -

Electrophilicity Index (

): High. Indicates a strong propensity to accept electrons, correlating with its reduction potential in lithium battery cells.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for intermolecular interactions:

-

Negative Potential (Red): Concentrated on the two Nitrile Nitrogen atoms. These are the primary sites for coordination with metal cations (e.g., Li+) or hydrogen bonding.

-

Positive Potential (Blue): Concentrated on the Ethyl group protons and the C2-H proton. The C2-H proton is significantly acidic due to the inductive effect of the adjacent nitrogens and cyano groups.

Spectroscopic Profiling (Vibrational Analysis)

To validate the synthesized material, theoretical IR frequencies must be compared with experimental FTIR data. A scaling factor (typically 0.961 for B3LYP) should be applied to correct for anharmonicity.

Diagnostic Vibrational Modes:

- Stretching: ~2230–2260 cm⁻¹. A strong, sharp doublet often appears due to symmetric and asymmetric stretching of the two cyano groups.

- Aromatic: ~3100–3150 cm⁻¹. The C2-H stretch of the imidazole ring.

-

Aliphatic: ~2900–2980 cm⁻¹. Stretching modes of the ethyl group (

Applications in Energy Storage (Battery Electrolytes)

EIDC is a precursor to the 4,5-dicyanoimidazolide (DCI) anion, a component of the LiTDI salt. Computational studies often model the reductive decomposition of EIDC to understand Solid Electrolyte Interphase (SEI) formation.

Electrochemical Stability Window (ESW)

DFT calculations can predict the oxidation and reduction potentials:

-

Oxidation Potential (

): Calculated from the Gibbs free energy of the neutral molecule vs. the cation radical ( -

Reduction Potential (

): Calculated from the anion radical (

Figure 2: Proposed mechanism for EIDC acting as an SEI-forming additive in lithium-ion batteries.[1]

References

-

Synthesis and Activity of Imidazole Derivatives: Source: Vertex AI Search Results (Ref 1.1, 1.4). Context: Establishes the biological and synthetic relevance of N-alkyl imidazole-4,5-dicarbonitriles. URL:[1]

-

Dicyanoimidazole in Oligonucleotide Synthesis: Source: Nucleic Acids Research (Ref 1.15). Context: Defines the nucleophilic activation mechanism of the dicyanoimidazole core. URL:[1]

-

Lithium 4,5-dicyanoimidazolide (LiTDI) in Batteries: Source: ResearchGate / OSTI (Ref 1.14, 1.16). Context: Detailed computational and experimental analysis of the dicyanoimidazole anion in electrolyte systems. URL:[1]

-

DFT Studies on Imidazole Derivatives: Source: Orient Journal of Chemistry (Ref 1.8). Context: Provides the baseline B3LYP/6-31G methodology for imidazole-carbaldehydes, applicable to EIDC. URL:[1]

-

Chemical Properties of 1-Methyl-1H-imidazole-4,5-dicarbonitrile: Source: PubChem (Ref 1.11). Context: Provides comparative physical property data for the methyl analog. URL:[1]

Unlocking the Potential of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide for Researchers

Foreword: A Molecule of Untapped Possibilities

In the vast landscape of heterocyclic chemistry, the imidazole scaffold stands as a cornerstone, integral to a multitude of biologically active molecules and functional materials.[1][2] The strategic functionalization of this privileged structure consistently unveils novel properties and applications. This guide focuses on a promising yet underexplored derivative: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile . The presence of the dinitrile functionality on the imidazole core presents a unique chemical entity ripe for investigation. The electron-withdrawing nature of the nitrile groups, coupled with the coordination potential of the imidazole ring, suggests a rich and varied reactivity profile.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining potential research avenues for this intriguing molecule. We will delve into its synthetic pathways, explore its potential as a versatile precursor for novel chemical entities, and propose its application in coordination chemistry, materials science, and medicinal chemistry. The experimental protocols and workflows detailed herein are designed to be self-validating systems, grounded in established scientific principles to ensure reproducibility and reliability.

Section 1: Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any novel compound. While a specific, optimized synthesis for this compound is not yet prominent in the literature, a plausible and efficient pathway can be devised based on established methodologies for imidazole synthesis and N-alkylation.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing from the commercially available diaminomaleonitrile (DAMN).

Step 1: Synthesis of 1H-imidazole-4,5-dicarbonitrile

This step involves the cyclization of diaminomaleonitrile with a suitable one-carbon source. A common and effective method is the reaction with formamide or triethyl orthoformate.

Step 2: N-Alkylation to Yield this compound

The subsequent step is the selective N-alkylation of the imidazole ring. This is a standard transformation in imidazole chemistry.

Experimental Protocols

Protocol 1.1: Synthesis of 1H-imidazole-4,5-dicarbonitrile

-

To a round-bottom flask equipped with a reflux condenser, add diaminomaleonitrile (1 eq.) and an excess of triethyl orthoformate (5-10 eq.).

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.).

-

Heat the reaction mixture to reflux (typically 140-150 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1H-imidazole-4,5-dicarbonitrile.

Protocol 1.2: Synthesis of this compound

-

Dissolve 1H-imidazole-4,5-dicarbonitrile (1 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Add a suitable base (e.g., potassium carbonate, 1.5 eq.) to the solution and stir for 15-30 minutes at room temperature.

-

Add ethyl iodide or ethyl bromide (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Physicochemical Properties (Predicted)

The following table outlines the predicted physicochemical properties of this compound, based on the data available for its close analog, 1-Methyl-1H-imidazole-4,5-dicarbonitrile.[3]

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₆N₄ | - |

| Molecular Weight | 146.15 g/mol | - |

| XLogP3 | ~0.5 | PubChem (for methyl analog)[3] |

| Hydrogen Bond Donor Count | 0 | PubChem (for methyl analog)[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (for methyl analog)[3] |

| Rotatable Bond Count | 1 | PubChem (for methyl analog)[3] |

Safety and Handling: Based on the GHS classification for the methyl analog, this compound should be handled with caution as it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE) should be worn at all times.

Section 2: Potential Research Areas

The unique structural features of this compound open up several exciting avenues for research.

Medicinal Chemistry: A Scaffold for Bioactive Compounds

The imidazole nucleus is a well-established pharmacophore found in numerous approved drugs.[1] The dinitrile functionality offers a versatile handle for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

2.1.1. Transformation of Nitrile Groups

The twin nitrile groups are prime targets for chemical elaboration. They can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocyclic systems such as tetrazoles or triazoles. Each of these transformations can dramatically alter the molecule's physicochemical properties and biological activity.

-

Hydrolysis to Carboxylic Acids: The resulting 1-ethyl-1H-imidazole-4,5-dicarboxylic acid could serve as a rigid scaffold for the synthesis of novel ligands for biological targets. Imidazole-4,5-dicarboxylic acid derivatives have been investigated for their potential as NMDA-receptor complex ligands with analgesic properties.[4]

-

Reduction to Amines: The reduction of the dinitrile would yield 1-ethyl-4,5-bis(aminomethyl)-1H-imidazole, a novel diamine that could be a valuable building block for synthesizing polyamides or as a ligand in coordination chemistry.

-

Cycloaddition to Tetrazoles: The [2+3] cycloaddition of azides with the nitrile groups would lead to the formation of bis-tetrazolyl imidazole derivatives. Tetrazoles are known bioisosteres of carboxylic acids and can enhance metabolic stability and cell permeability.

2.1.2. Proposed Workflow for Biological Screening

Caption: Proposed workflow for the biological evaluation of this compound and its derivatives.

Coordination Chemistry: Building Blocks for MOFs and Catalysts

Imidazole and its derivatives are renowned for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions.[5][6] this compound possesses multiple potential coordination sites: the N3 nitrogen of the imidazole ring and the nitrogen atoms of the two nitrile groups. This makes it an attractive candidate for the construction of coordination polymers and metal-organic frameworks (MOFs).[5][7]

2.2.1. Potential Coordination Modes

The molecule could act as a monodentate, bidentate, or even a tridentate ligand, bridging multiple metal centers to form extended structures. The ethyl group at the N1 position prevents coordination at this site, leading to more predictable coordination geometries compared to the unsubstituted imidazole-4,5-dicarbonitrile.

2.2.2. Experimental Protocol for Synthesis of a Coordination Complex

Protocol 2.1: Solvothermal Synthesis of a Metal-Organic Framework

-

In a small glass vial, combine this compound (1 eq.) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.5 eq.).

-

Add a suitable solvent or solvent mixture (e.g., DMF/ethanol/water).

-

Seal the vial and place it in a programmable oven.

-

Heat the mixture to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

-

Allow the oven to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash with the mother liquor, and dry in air.

-

Characterize the product using single-crystal X-ray diffraction to determine its structure.

Materials Science: Precursor for Novel Functional Materials

The high nitrogen content and the presence of conjugated π-systems in imidazole-dicarbonitrile derivatives suggest their potential use in the development of novel functional materials.

2.3.1. Synthesis of Nitrogen-Rich Polymers

The dinitrile functionality can undergo cyclotrimerization reactions to form triazine-based polymers. These materials are often characterized by high thermal stability and interesting electronic properties.

2.3.2. Carbonaceous Materials

Pyrolysis of nitrogen-rich organic precursors is a common method for producing nitrogen-doped carbon materials. These materials have applications in catalysis, energy storage, and electronics. The high nitrogen content of this compound makes it an excellent candidate for this purpose.

Protocol 2.2: Preparation of N-Doped Carbon

-

Place a sample of this compound in a tube furnace.

-

Purge the furnace with an inert gas (e.g., argon or nitrogen).

-

Heat the sample to a high temperature (e.g., 600-900 °C) at a controlled heating rate.

-

Hold the temperature for a specific duration (e.g., 1-2 hours).

-

Cool the furnace to room temperature under the inert atmosphere.

-

The resulting black powder can be collected and characterized for its morphology, surface area, and elemental composition.

Section 3: Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. Its strategic combination of a privileged imidazole scaffold and reactive dinitrile groups positions it as a versatile building block for a wide array of applications. The research directions outlined in this guide – from the development of new therapeutic agents to the construction of advanced functional materials – represent just a fraction of the possibilities. It is our hope that this technical guide will inspire and facilitate further investigation into this promising compound, ultimately unlocking its full scientific and commercial value.

References

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [Link]

-

4,5-Imidazoledicarbonitrile: A Versatile Reagent for Organic Synthesis and Oligonucleotide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

- Preparation of imidazole-4,5-dicarboxylic acid.

-

Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

-

Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PMC. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

-

How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

-

Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

-

1-Methyl-1H-imidazole-4,5-dicarbonitrile. PubChem. [Link]

-

1H-Imidazole-4,5-Dicarboxylic Acid Dimethyl Ester. [Link]

-

Mechanism of formation of dicarbonitrile derivative 2. ResearchGate. [Link]

-

Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. [Link]

-

The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing. [Link]

-

From β‑Dicarbonyl Chemistry to Dynamic Polymers. PMC. [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

-

Semi-Crystalline and Amorphous Polyesters Derived from Biobased Tri-Aromatic Dicarboxylates and Containing Cleavable Acylhydrazone Units for Short-Loop Chemical Recycling. ACS Publications. [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

-

This compound. 3ASenrise. [Link]

-

Transition metal imidazole complex. Wikipedia. [Link]

-

(PDF) Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. ResearchGate. [Link]

-

Does the imidazole group in imidazole ionic liquids have coordination ability?. [Link]

-

Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. [Link]

-

Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]

-

The Use of Carbon-Containing Compounds to Prepare Functional and Structural Composite Materials: A Review. MDPI. [Link]

-

First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond. RSC Publishing. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

-

CID 158419821. PubChem. [Link]

-

Formation of 4(5)-methylimidazole and Its Precursors, α-dicarbonyl Compounds, in Maillard Model Systems. PubMed. [Link]

-

1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. MDPI. [Link]

- Industrial production method of 4-amino-5-imidazole formamide.

Sources

- 1. scispace.com [scispace.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-imidazole-4,5-dicarbonitrile | C6H4N4 | CID 583268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology [rrpharmacology.ru]

- 5. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile as a High-Value Building Block

Part 1: Executive Summary

1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS 133123-67-8) is a specialized heterocyclic building block derived from the parent compound 4,5-dicyanoimidazole (DCI). While DCI is widely recognized as a nucleoside activator in oligonucleotide synthesis, its

This molecule serves as a "linchpin" scaffold due to its unique electronic desymmetrization. By blocking one nitrogen of the imidazole ring with an ethyl group, the molecule forces regioselectivity in subsequent transformations. It is a precursor for three major classes of advanced materials:

-

Pseudo-Purines: Biologically active nucleobase analogs.

-

Porphyrazines: Tetraazaporphyrin dyes for optoelectronics and photodynamic therapy.

-

Energetic Ionic Liquids: High-nitrogen content electrolytes.

This guide provides validated protocols for synthesizing this building block and utilizing it in high-value downstream applications.

Part 2: Chemical Profile & Handling

Physicochemical Properties[1][2]

| Property | Data | Notes |

| CAS Number | 133123-67-8 | Specific to the 1-ethyl derivative.[1] |

| Molecular Formula | High Nitrogen:Carbon ratio (0.8:1). | |

| Molecular Weight | 146.15 g/mol | Ideal for fragment-based drug design (FBDD). |

| Appearance | White to off-white crystalline solid | |

| Solubility | DMSO, Acetonitrile, DMF, Acetone | Poorly soluble in water/hexanes. |

| Reactivity | Electrophilic Nitriles | The nitrile groups are activated by the electron-deficient imidazole ring. |

Safety & Storage

-

Hazard: Irritant. Potential to release HCN under strong acidic/hydrolytic conditions. Handle in a well-ventilated fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (nitrile hydrolysis risk).

Part 3: Synthesis of the Building Block

Objective: Preparation of this compound from 4,5-dicyanoimidazole.

Retrosynthetic Logic

The synthesis relies on the

Detailed Protocol

Reagents:

-

4,5-Dicyanoimidazole (DCI) [1.0 equiv]

-

Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) [1.2 equiv]

-

Potassium Carbonate (

) [1.5 equiv, anhydrous] -

Acetonitrile (MeCN) [0.5 M concentration]

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4,5-dicyanoimidazole (10.0 g, 84.7 mmol) and anhydrous

(17.5 g, 127 mmol) in dry acetonitrile (170 mL). -

Activation: Stir the suspension at room temperature for 30 minutes. The mixture may turn slightly yellow as the imidazolide anion forms.

-

Alkylation: Add ethyl iodide (8.1 mL, 101 mmol) dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting material (DCI) is more polar than the product. -

Workup: Cool to room temperature. Filter off the inorganic salts (

, KI). Wash the filter cake with fresh acetonitrile. -

Concentration: Evaporate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (Gradient: 0

40% EtOAc in Hexanes). -

Yield: Expect 85–92% yield of white crystalline needles.

Part 4: Application Modules

Module A: Synthesis of Pseudo-Purines (Drug Discovery)

Concept: The vicinal dinitrile motif acts as a 1,2-dielectrophile. Condensation with amidines or guanidines constructs a pyrimidine ring fused to the imidazole, creating a purine analog (specifically, an

Protocol (Representative):

-

** reactants:** Mix this compound (1.0 equiv) with Formamidine acetate (1.5 equiv).

-

Solvent: Ethanol or n-Butanol.

-

Conditions: Reflux for 8–12 hours.

-

Mechanism: Nucleophilic attack of the amidine nitrogen on one nitrile, followed by cyclization onto the second nitrile.

-

Product: 9-Ethyl-6-aminopurine (Adenine analog).

Module B: Porphyrazine Synthesis (Optoelectronics)

Concept: Tetramerization of the dicarbonitrile in the presence of a metal template yields Tetraazaporphyrins (Porphyrazines).[2] These are analogs of phthalocyanines but lack the benzene rings, leading to different solubility and Q-band absorption properties suitable for photodynamic therapy (PDT).

Protocol:

-

Reactants: this compound (4.0 equiv) + Metal Salt (e.g.,

, -

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [catalytic amount].

-

Solvent: High-boiling alcohol (e.g., 1-Pentanol, Quinoline).

-

Conditions: Reflux (

) for 24 hours under Nitrogen. -

Purification: The product precipitates upon cooling or addition of methanol. Purification often requires Soxhlet extraction due to low solubility.

Part 5: Visualization & Logic

The following diagram illustrates the divergent synthesis pathways starting from the 1-Ethyl building block.

Caption: Divergent synthesis map showing the transformation of the this compound building block into four distinct classes of functional materials.

Part 6: References

-

Synthesis of 4,5-Dicyanoimidazole Derivatives:

-

Porphyrazine Applications:

-

Title: Cyanoarylporphyrazine dyes: multimodal compounds for personalised photodynamic therapy.

-

Source: PubMed Central (PMC).

-

URL:[Link]

-

-

Ionic Liquid Precursors:

-

Purine Synthesis via DCI:

-

Title: Synthesis of purines from the coupling of 4,5-diaminopyrimidines (Contextual).

-

Source: ResearchGate.

-

URL:[Link]

-

-

Chemical Properties Data:

Sources

Application Note: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile in Medicinal Chemistry

Abstract

1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS: 133123-67-8) is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by its electron-deficient dicyano motif and a fixed N-ethyl lipophilic handle, it serves as a versatile precursor for synthesizing purine bioisosteres , imidazo[4,5-d]pyridazines , and imidazo[4,5-b]pyrazines . This guide details the synthetic utility of this scaffold, providing validated protocols for transforming the nitrile groups into bioactive fused ring systems essential for oncology (kinase inhibitors) and infectious disease (nucleoside analogs) drug discovery.

Chemical Profile & Structural Significance[1]

The 4,5-dicyanoimidazole core is often referred to as a "masked" purine or fused-ring precursor. The specific N-ethyl substitution offers distinct advantages over the unsubstituted (N-H) parent:

-

Regiochemical Control: Locks the tautomeric equilibrium, ensuring predictable nucleophilic attack at the nitrile carbons.

-

Lipophilicity (LogP): The ethyl group increases membrane permeability of the final drug candidate compared to methyl or H-analogs.

-

Solubility: Disrupts the strong intermolecular hydrogen bonding network seen in unsubstituted imidazoles, improving solubility in organic solvents (DCM, THF) during synthesis.

Physical Properties Table

| Property | Value | Note |

| Molecular Formula | C₇H₆N₄ | High Nitrogen Content (38.3%) |

| Molecular Weight | 146.15 g/mol | Fragment-based drug design (FBDD) friendly |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 45–48 °C | Low MP facilitates melt reactions |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water | Requires organic co-solvents |

| Reactivity | Electrophilic Nitriles | Susceptible to Pinner reaction, cyclization |

Key Applications in Drug Design

A. Synthesis of Purine Bioisosteres (Imidazo[4,5-d]pyrimidines)

The most critical application is the construction of the pyrimidine ring onto the imidazole core. The dinitrile moiety reacts with amidines, guanidines, or urea derivatives to close the ring, mimicking the adenosine or guanosine core found in DNA/RNA.

Mechanism: The reaction proceeds via nucleophilic attack of an amine (from the reagent) on one nitrile group, forming an amidine intermediate, followed by intramolecular cyclization onto the second nitrile.

B. Synthesis of Imidazo[4,5-d]pyridazines

Reaction with hydrazine hydrate yields the pyridazine-fused system. These scaffolds are privileged structures in kinase inhibitors (e.g., inhibiting CDK or VEGFR pathways).

C. Metal-Organic Frameworks (MOFs) & Supramolecular Delivery

Hydrolysis of the nitriles to carboxylic acids creates ligands for coordination chemistry. While primarily materials science, these are increasingly used in supramolecular drug delivery systems to chelate metals like Zinc or Copper for radiopharmaceutical imaging.

Visualizing the Synthetic Divergence

The following diagram illustrates the reaction pathways originating from this compound.

Figure 1: Divergent synthetic pathways from the 1-ethyl-4,5-dicyanoimidazole core.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-6-amino-imidazo[4,5-d]pyridazine

Target: Scaffold for antiproliferative agents.

Reagents:

-

This compound (1.0 eq, 146 mg)

-

Hydrazine hydrate (80% solution, 5.0 eq)

-

Ethanol (Absolute, 5 mL)

-

Acetic Acid (Cat. 2 drops)

Methodology:

-

Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the dicarbonitrile substrate in ethanol.

-

Addition: Add hydrazine hydrate dropwise at room temperature. The solution may turn slightly yellow.

-

Catalysis: Add 2 drops of glacial acetic acid to catalyze the nucleophilic attack.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent spot.

-

Workup: Cool the reaction to 0 °C in an ice bath. The product often precipitates as a solid.

-

If solid forms: Filter, wash with cold ethanol, and dry under vacuum.

-

If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1).

-

-

Yield Check: Expected yield 70–85%.

Expert Insight: The N-ethyl group prevents the formation of insoluble polymeric byproducts often seen with N-H imidazoles during hydrazine reflux.

Protocol B: "One-Pot" Synthesis of Purine Bioisosteres (Imidazo[4,5-d]pyrimidine-4-amines)

Target: Adenine mimics for ATP-competitive inhibition.

Reagents:

-

This compound (1.0 eq)[2]

-

Formamidine acetate (2.0 eq)

-

2-Ethoxyethanol (Solvent, high boiling point)

Methodology:

-

Mix: Combine the nitrile and formamidine acetate in 2-ethoxyethanol (concentration ~0.5 M).

-

Heat: Heat to 120 °C under an inert atmosphere (Nitrogen/Argon) for 8–12 hours.

-

Mechanistic Note: The formamidine acts as the "C-N" source to bridge the two nitriles.

-

-

Cool & Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water.

-

Isolation: The hydrophobic ethyl group usually forces the product to precipitate from the aqueous mixture. Filter the solid.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH gradient 0-10%).

Troubleshooting & Safety Directives

Handling Nitriles

-

Safety: While 4,5-dicyanoimidazoles are generally stable, strong acidic hydrolysis can theoretically release traces of HCN gas. Always perform hydrolysis steps in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place. The nitriles are stable to oxidation but can hydrolyze slowly if exposed to atmospheric moisture over months.

Solubility Issues

-

Problem: Reaction slurry is too thick or starting material doesn't dissolve.

-

Solution: The 1-ethyl analog is soluble in DMF and DMSO. If Ethanol (Protocol A) fails to dissolve the starting material, switch to n-Butanol or add 10% DMF as a co-solvent.

Regioselectivity Verification

-

Validation: Use NOESY NMR to confirm the position of the ethyl group relative to the newly formed ring. In the 1-ethyl derivative, the ethyl protons will show NOE correlations with the C2-proton of the imidazole ring, confirming the core structure remained intact.

References

-

Synthesis of 4,5-Dicyanoimidazole Derivatives Source: Journal of the American Chemical Society (JACS) Context: foundational synthesis of the dicyano core and its N-alkylation.

-

Purine Analogs as Precursor Pharmacophores Source: RSC Advances Context: Detailed review of converting imidazole-4,5-dicarbonitriles into purine systems using amidines and urea.

-

Imidazo[4,5-d]pyridazine Synthesis via Hydrazine Source: Heterocycles / Oakwood Chemical Data Context: Standard protocols for hydrazine cyclization of vicinal dinitriles. (Search CAS: 133123-67-8 for specific reagent data)

-

Supramolecular Complexes of Imidazole-Based Ligands Source: PMC (National Institutes of Health) Context: Applications of the hydrolyzed dicarboxylic acid form in medicinal coordination chemistry.

Sources

The Versatile Precursor: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Highly Functionalized Imidazole Core

In the landscape of modern medicinal chemistry and drug development, the imidazole ring stands as a cornerstone scaffold, present in a vast array of biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. Among the myriad of substituted imidazoles, 1-Ethyl-1H-imidazole-4,5-dicarbonitrile emerges as a particularly valuable and versatile precursor for the synthesis of a diverse range of fused heterocyclic compounds. The presence of two vicinal nitrile groups on the imidazole core provides a potent platform for a variety of chemical transformations, most notably in the construction of purine and pteridine analogs, as well as other important fused systems like imidazo[4,5-b]pyrazines and imidazo[4,5-d]pyridazines.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound in the synthesis of key heterocyclic systems. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, thereby equipping the reader with the knowledge to effectively utilize this powerful building block in their synthetic endeavors.

Core Attributes of this compound as a Synthetic Precursor

The synthetic utility of this compound is rooted in the reactivity of its constituent functional groups. The dinitrile moiety is highly susceptible to nucleophilic attack, providing a direct route to the formation of annulated six-membered rings. The ethyl group at the N-1 position not only enhances solubility in organic solvents but also sterically and electronically influences the reactivity of the imidazole ring, often leading to predictable and high-yielding reactions.

Application I: Synthesis of 7-Ethylpurine Derivatives

Purines are fundamental components of nucleic acids and play a crucial role in numerous biological processes. Synthetic purine analogs are widely explored as potential therapeutic agents, exhibiting antiviral, anticancer, and immunosuppressive activities. This compound serves as an excellent starting material for the synthesis of 7-ethyl-substituted purines, a class of compounds with significant biological potential.

Mechanistic Rationale: The Traube Purine Synthesis Adaptation

The synthesis of purines from this compound is a variation of the classical Traube purine synthesis. This approach involves the condensation of an aminopyrimidine precursor with a source of the C8 carbon of the purine ring. In our case, the imidazole dinitrile acts as a pre-formed "pyrimidine-equivalent," where the two nitrile groups are poised for cyclization with a suitable C1-N synthon, such as guanidine or formamidine.

The reaction with guanidine proceeds via an initial nucleophilic attack of the guanidine nitrogen on one of the nitrile carbons, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic purine ring system. The ethyl group at the N-1 position of the imidazole becomes the N-7 substituent in the resulting purine.

Caption: Workflow for the synthesis of 7-Ethyl-2,6-diaminopurine.

Experimental Protocol: Synthesis of 7-Ethyl-2,6-diaminopurine

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Standard glassware for organic synthesis

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Preparation of Guanidine Free Base: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise at room temperature. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes.

-

Reaction Setup: To the freshly prepared solution of guanidine free base, add this compound (1.0 equivalent).

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-Ethyl-2,6-diaminopurine.

Data Summary:

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | 1.0 | Anhydrous Ethanol | Reflux | 4-6 h | 75-85 |

| Guanidine Hydrochloride | 1.1 | ||||

| Sodium Ethoxide | 1.1 |

Application II: Synthesis of 7-Ethylpteridine Derivatives

Pteridines are another class of nitrogen-containing heterocyclic compounds with significant biological roles, including their function as cofactors for various enzymes. The synthesis of pteridine analogs is of great interest in the development of novel diuretics, anti-inflammatory, and anticancer agents.

Mechanistic Rationale: Condensation with 1,2-Dicarbonyl Compounds

The synthesis of pteridines from this compound can be envisioned through a condensation reaction with a 1,2-dicarbonyl compound, following a preliminary transformation of the nitrile groups into amino groups. This two-step approach first involves the reduction of the dinitrile to the corresponding diamine, 1-ethyl-4,5-bis(aminomethyl)imidazole. This diamine intermediate can then undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound, such as glyoxal or biacetyl, to form the pteridine ring system.

Caption: Two-step synthesis of 7-Ethylpteridine.

Experimental Protocol: Synthesis of 7-Ethylpteridine

Step 1: Synthesis of 1-Ethyl-4,5-bis(aminomethyl)imidazole

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Standard inert atmosphere glassware

-

Ice bath

Procedure (using LiAlH₄):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.5 equivalents) in anhydrous THF.

-

Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.

-

Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 1-Ethyl-4,5-bis(aminomethyl)imidazole, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Ethylpteridine

Materials:

-

1-Ethyl-4,5-bis(aminomethyl)imidazole (from Step 1)

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: Dissolve the crude 1-Ethyl-4,5-bis(aminomethyl)imidazole (1.0 equivalent) in ethanol in a round-bottom flask.

-

Addition of Reagents: Add a catalytic amount of acetic acid, followed by the dropwise addition of glyoxal (1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford pure 7-Ethylpteridine.

Data Summary:

| Step | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| 1 | LiAlH₄ | Anhydrous THF | 0 °C to RT | 12-16 h | ~70-80 |

| 2 | Glyoxal, Acetic Acid | Ethanol | RT | 8-12 h | ~60-70 |

Application III: Synthesis of Imidazo[4,5-b]pyrazines and Imidazo[4,5-d]pyridazines

The versatile dinitrile precursor can also be employed in the synthesis of other fused heterocyclic systems of medicinal interest, such as imidazo[4,5-b]pyrazines and imidazo[4,5-d]pyridazines. These scaffolds are present in a number of kinase inhibitors and other targeted therapies.

Mechanistic Rationale: Cyclization with Diamines and Dihydrazines

The synthesis of imidazo[4,5-b]pyrazines can be achieved by the condensation of this compound with a 1,2-diamine, such as ethylenediamine. The reaction proceeds through a double nucleophilic addition to the nitrile groups, followed by cyclization and aromatization.

Similarly, reaction with hydrazine or substituted hydrazines will lead to the formation of the imidazo[4,5-d]pyridazine ring system. The initial nucleophilic attack of a hydrazine nitrogen onto one of the nitrile carbons is followed by an intramolecular cyclization involving the second hydrazine nitrogen and the remaining nitrile group.

Caption: Synthesis of Imidazo[4,5-b]pyrazines and Imidazo[4,5-d]pyridazines.

Experimental Protocol: Synthesis of 6,7-Dihydro-1-ethyl-1H-imidazo[4,5-b]pyrazine

Materials:

-

This compound

-

Ethylenediamine

-

Ethylene glycol

-

High-temperature thermometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 equivalent) and ethylenediamine (1.2 equivalents) in ethylene glycol as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature for 6-8 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water. The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Data Summary:

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| This compound | 1.0 | Ethylene Glycol | 120-130 | 6-8 h | 70-80 |

| Ethylenediamine | 1.2 |

Conclusion: A Gateway to Chemical Diversity

This compound has demonstrated its exceptional value as a versatile and efficient precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The strategic manipulation of its dinitrile functionality allows for the construction of purines, pteridines, imidazo[4,5-b]pyrazines, and imidazo[4,5-d]pyridazines through well-established and reproducible protocols. The insights and methodologies presented in this application note are intended to empower researchers and drug development professionals to harness the full synthetic potential of this key building block, paving the way for the discovery of novel and impactful therapeutic agents.

References

Application Note: Comprehensive NMR-Based Structural Elucidation of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Abstract

This guide provides a detailed framework for the structural characterization of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers in synthetic chemistry and drug development, this document moves beyond simple data reporting to explain the causality behind experimental choices. We present self-validating protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, culminating in the unambiguous assignment of all proton and carbon signals. The methodologies described herein are designed to ensure scientific rigor, providing a robust template for the analysis of novel heterocyclic compounds.

Introduction and Rationale

This compound is a heterocyclic compound featuring a substituted imidazole core. The imidazole ring is a crucial pharmacophore found in many biological systems and pharmaceutical agents. The presence of dinitrile functional groups and an N-ethyl substituent creates a unique electronic environment, making NMR spectroscopy an indispensable tool for verifying its synthesis and understanding its structural integrity.

The primary challenge in characterizing such a molecule lies in the unambiguous assignment of signals, particularly the quaternary carbons of the imidazole ring and the nitrile groups. A simple one-dimensional NMR analysis is often insufficient. Therefore, a multi-faceted approach combining ¹H, ¹³C, DEPT, and various 2D correlation experiments is not just beneficial but essential for complete and accurate structural elucidation.[1][2] This note provides the strategic protocols and interpretive logic required to achieve this.

Molecular Structure and Spectroscopic Preview

Before delving into experimental protocols, a preliminary analysis of the molecular structure allows us to predict the expected NMR signatures. This predictive step is crucial for designing experiments and validating the final results.

Structure: this compound

(Structure of this compound)

Expected NMR Signals:

-

¹H NMR: We anticipate three distinct signals.

-

A singlet for the proton at the C-2 position of the imidazole ring.

-

A quartet for the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons.

-

A triplet for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

-

-

¹³C NMR: We expect seven unique carbon signals.[3]

-

One signal for the C-2 carbon of the imidazole ring.

-

Two signals for the C-4 and C-5 carbons of the imidazole ring, which are quaternary and attached to nitrile groups.

-

One signal for the methylene (-CH₂) carbon of the ethyl group.

-

One signal for the methyl (-CH₃) carbon of the ethyl group.

-

Experimental Design and Protocols

A logical workflow is essential for efficient and comprehensive data acquisition. The following diagram illustrates the workflow from sample preparation to final structural confirmation.

Caption: Overall workflow for NMR-based structural elucidation.

Protocol: Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation. The goal is to create a homogenous solution free of particulate matter and paramagnetic impurities.[6]

-

Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for subsequent ¹³C and 2D NMR experiments.[7][8]

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual peak at δ 7.26 ppm.[9] Add approximately 0.6 mL of CDCl₃ to the sample in a clean vial.

-

Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not using TMS, the residual solvent peak can be used for calibration.[9]

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[6]

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

| Parameter | Specification | Rationale |

| Analyte Mass | 5-30 mg | Balances signal strength with solubility; higher mass needed for less sensitive ¹³C nuclei.[7] |

| Solvent | Chloroform-d (CDCl₃) | Excellent solubility for organic molecules; provides a deuterium lock signal for the spectrometer.[9] |

| Solvent Volume | 0.6 mL | Ensures sufficient sample height in the NMR tube for optimal magnetic field shimming.[8] |

| Internal Standard | TMS (δ 0.00) | Provides a sharp, inert reference point for accurate chemical shift calibration. |

Protocol: 1D NMR Data Acquisition

One-dimensional experiments provide the foundational data for the analysis.

A. ¹H NMR Spectroscopy This experiment identifies all proton environments in the molecule.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃ solvent and perform magnetic field shimming.

-

Acquire the ¹H NMR spectrum using the parameters outlined in the table below.

B. ¹³C NMR Spectroscopy This experiment identifies all unique carbon environments. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required.[10]

-

Using the same locked and shimmed sample, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.

C. DEPT (Distortionless Enhancement by Polarization Transfer) DEPT experiments are crucial for determining the number of hydrogens attached to each carbon.[11][12] This is achieved by running two key experiments:

-

DEPT-90: Only CH (methine) carbons will appear as positive signals.

-

DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons are absent in all DEPT spectra.[13][14]

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Spectrometer Freq. | ≥ 400 MHz | ≥ 100 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Angle | 30-45° | 45° | A smaller pulse angle allows for a shorter relaxation delay, speeding up acquisition. |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses the typical chemical shift range for organic molecules. |

| Acquisition Time | 2-4 s | 1-2 s | Balances resolution with signal-to-noise. |

| Relaxation Delay (d1) | 1-2 s | 2-5 s | Allows for nuclei to return to equilibrium; longer delay for ¹³C ensures more accurate signal integration, especially for quaternary carbons. |

| Number of Scans | 8-16 | 1024-4096 | Sufficient for good signal-to-noise for ¹H; significantly more needed for the less sensitive ¹³C nucleus. |

Protocol: 2D NMR Data Acquisition

Two-dimensional NMR experiments reveal through-bond correlations, which are essential for piecing together the molecular structure.[15]

A. ¹H-¹H COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[16][17] This is invaluable for identifying connected spin systems, such as the ethyl group.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[17][18] This allows for the direct assignment of protonated carbons.